9-(4-fluorophenyl)-2-(3-methylphenyl)-8-oxo-7H-purine-6-carboxamide
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Overview
Description
9-(4-fluorophenyl)-2-(3-methylphenyl)-8-oxo-7H-purine-6-carboxamide is a complex organic compound that belongs to the purine class of molecules This compound is characterized by the presence of a fluorophenyl group, a methylphenyl group, and a purine core structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9-(4-fluorophenyl)-2-(3-methylphenyl)-8-oxo-7H-purine-6-carboxamide typically involves multi-step organic reactions. One common approach is the condensation of 4-fluoroaniline with 3-methylbenzoyl chloride to form an intermediate, which is then cyclized with a suitable purine precursor under controlled conditions. The reaction conditions often involve the use of organic solvents, catalysts, and specific temperature and pressure settings to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and environmental considerations. Advanced techniques such as continuous flow synthesis and automated reaction monitoring are employed to enhance production rates and ensure consistent quality.
Chemical Reactions Analysis
Types of Reactions
9-(4-fluorophenyl)-2-(3-methylphenyl)-8-oxo-7H-purine-6-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.
Substitution: The fluorophenyl and methylphenyl groups can undergo substitution reactions to introduce different substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Halogenation and nitration reactions often employ reagents like bromine (Br2) and nitric acid (HNO3).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted purine derivatives.
Scientific Research Applications
9-(4-fluorophenyl)-2-(3-methylphenyl)-8-oxo-7H-purine-6-carboxamide has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including anti-inflammatory and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and autoimmune disorders.
Industry: It is used in the development of advanced materials with specific properties, such as high thermal stability and unique electronic characteristics.
Mechanism of Action
The mechanism of action of 9-(4-fluorophenyl)-2-(3-methylphenyl)-8-oxo-7H-purine-6-carboxamide involves its interaction with specific molecular targets within cells. The compound can bind to enzymes and receptors, modulating their activity and influencing various biochemical pathways. For example, it may inhibit certain kinases involved in cell proliferation, leading to reduced tumor growth in cancer research.
Comparison with Similar Compounds
Similar Compounds
- 9-(4-chlorophenyl)-2-(3-methylphenyl)-8-oxo-7H-purine-6-carboxamide
- 9-(4-bromophenyl)-2-(3-methylphenyl)-8-oxo-7H-purine-6-carboxamide
- 9-(4-methylphenyl)-2-(3-methylphenyl)-8-oxo-7H-purine-6-carboxamide
Uniqueness
The uniqueness of 9-(4-fluorophenyl)-2-(3-methylphenyl)-8-oxo-7H-purine-6-carboxamide lies in the presence of the fluorophenyl group, which imparts distinct electronic properties and enhances its stability and reactivity compared to its analogs. This makes it a valuable compound for various applications in research and industry.
Properties
IUPAC Name |
9-(4-fluorophenyl)-2-(3-methylphenyl)-8-oxo-7H-purine-6-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14FN5O2/c1-10-3-2-4-11(9-10)17-22-14(16(21)26)15-18(24-17)25(19(27)23-15)13-7-5-12(20)6-8-13/h2-9H,1H3,(H2,21,26)(H,23,27) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TYPSLCZEHDIOKU-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C2=NC(=C3C(=N2)N(C(=O)N3)C4=CC=C(C=C4)F)C(=O)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14FN5O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.3 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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